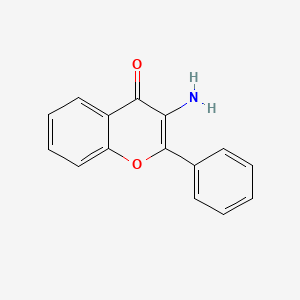

3-Amino-2-phenyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFXTDDPSAJSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219342 | |

| Record name | 3-Amino-2-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6928-56-9 | |

| Record name | 3-Amino-2-phenylchromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-2-PHENYLCHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKD7LKT48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Amino 2 Phenyl 4h Chromen 4 One and Its Analogs

Classical and Conventional Synthetic Routes for Chromen-4-ones

The foundational methods for constructing the chromen-4-one skeleton have long been established, primarily relying on condensation and subsequent cyclization reactions. These conventional routes, while effective, often involve multiple steps, harsh conditions, and the use of potentially hazardous reagents.

Condensation Reactions in Chromen-4-one Synthesis

Condensation reactions are pivotal in the assembly of precursors for chromen-4-one synthesis. A prominent example is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, used to form chalcones, which are key intermediates.

For instance, the synthesis of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives begins with an aldol condensation between a substituted 2-hydroxyacetophenone (B1195853) and a benzaldehyde (B42025) derivative. nih.gov In a typical procedure, 2-hydroxyacetophenone reacts with 4-(methylthio)benzaldehyde (B43086) in the presence of a strong base like aqueous sodium hydroxide (B78521) in ethanol (B145695) at room temperature. nih.gov This reaction yields an intermediate chalcone (B49325), (2E)-1-(2-hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one, in good yield (70%). nih.gov The formation of this α,β-unsaturated ketone system is a critical step that sets the stage for the subsequent cyclization to form the chromenone ring.

Cyclization Techniques for Chromen-4-one Core Formation

Following the formation of an appropriate open-chain precursor, such as a chalcone or a β-diketone, an intramolecular cyclization reaction is employed to construct the heterocyclic chromen-4-one core. ontosight.ai

One classical method involves the oxidative cyclization of a chalcone. The Algar-Flynn-Oyamada (AFO) reaction is a well-known example where a 2'-hydroxychalcone (B22705) is oxidized using alkaline hydrogen peroxide to form a flavonol (a 3-hydroxy-2-phenylchromen-4-one). Another approach involves the treatment of the chalcone intermediate with bromine in a solvent like chloroform, which facilitates the cyclization to the chromene structure. nih.gov

More modern variations of classical cyclization include transition-metal-catalyzed reactions. An efficient synthesis of 4H-chromen-4-one derivatives has been developed through an intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. acs.org This method utilizes a catalyst system of Pd(PPh₃)₄/Xphos with potassium carbonate as the base in 1,4-dioxane, allowing for the synthesis of a variety of functionalized flavonoids in moderate to good yields. acs.org

Advanced and Green Synthetic Approaches

In response to the growing demand for environmentally responsible chemical processes, advanced synthetic methodologies have been developed. These approaches prioritize efficiency, reduce waste, and often utilize milder reaction conditions compared to classical methods.

One-Pot Multicomponent Reactions for Chromen-4-one Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like chromen-4-one derivatives from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and reduce the need for purification of intermediates, saving time, solvents, and energy. nih.gov

A variety of chromene analogs, such as 2-amino-4H-chromenes, are frequently synthesized via three-component reactions. mdpi.comnih.gov A typical MCR for 2-amino-4H-chromene derivatives involves the condensation of an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative (like resorcinol (B1680541) or naphthol). mdpi.comresearchgate.net For example, 2-amino-3-cyano-4-phenyl-6,7-methylendioxy-4H-chromene can be synthesized by reacting the appropriate aldehyde, malononitrile, and phenol in ethanol with piperidine (B6355638) as a catalyst. mdpi.comnih.gov These reactions offer a straightforward and efficient route to highly functionalized chromenes.

Researchers have developed numerous catalytic systems to facilitate these MCRs, including nanocrystalline CuFe₂O₄ in aqueous media rsc.org and nano-kaoline/BF₃/Fe₃O₄ under solvent-free conditions sharif.edu, highlighting the versatility and adaptability of this approach.

Table 1: Examples of One-Pot Multicomponent Reactions for Chromene Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Phenol | Piperidine, Ethanol | 2-Amino-3-cyano-4H-chromene | mdpi.comnih.gov |

| Salicylaldehyde (B1680747), Indole, 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) | DIPEA, MeCN | 4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | acs.org |

| Amine, Glyoxal monohydrate, 4-aminocoumarin | Nanocrystalline CuFe₂O₄, Aqueous media | Chromeno[4,3-b]pyrrol-4(1H)-one | rsc.org |

| Aromatic aldehyde, Malononitrile, α- or β-naphthol | FeTiO₃, Microwave, Solvent-free | 2-Amino-4H-chromene | researchgate.net |

Catalyst-Free and Environmentally Benign Synthesis of Chromen-4-ones

A significant advancement in green chemistry is the development of synthetic protocols that proceed without a catalyst, often in environmentally benign solvents like water or ethanol, or under solvent-free conditions. researchgate.net

A convenient and clean catalyst-free method for synthesizing a series of 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones has been reported. researchgate.netresearchgate.net This method involves a one-pot multicomponent reaction between an aldehyde, an acetophenone, and 4-hydroxycoumarin (B602359) in aqueous ethanol at room temperature. researchgate.net The key advantages of this protocol include the absence of a catalyst, mild reaction conditions, use of a non-toxic solvent, high atom economy, and excellent yields. researchgate.net Similarly, the synthesis of 2-amino-4H-chromenes has been achieved using glycerol (B35011) as a reusable, green medium without the need for a catalyst. researchgate.net These approaches represent a move towards more sustainable and inherently safer chemical manufacturing. researchgate.net

Microwave-Assisted Synthetic Strategies for Chromen-4-ones

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. ijsr.netresearchgate.net

The synthesis of various chromene derivatives has been successfully achieved using microwave irradiation. ijsr.net For example, a three-component, one-pot condensation of an aldehyde, malononitrile, and naphthol or resorcinol can be performed under microwave irradiation using a greener catalyst to produce 2-amino-4H-chromenes with faster product formation and high yields. researchgate.net In a comparative study, the microwave-assisted synthesis of certain chromene derivatives was found to be superior to conventional methods in terms of both reaction time and yield. ijsr.net This technology has also been applied in combination with various catalysts, including manganese (II) and cobalt (II) with chroman-4-one amino ligands eurekaselect.com and reusable nanocatalysts researchgate.net, further enhancing the efficiency and green credentials of chromen-4-one synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield | Key Advantages of Microwave Method | Reference |

| Conventional Heating | 8-10 hours | Moderate | - | ijsr.net |

| Microwave Irradiation | 10-15 minutes | Moderate to High | Reduced reaction time, Simpler methodology, Improved yield | researchgate.netijsr.net |

Catalytic Systems in Chromen-4-one Synthesis (e.g., Lewis Acids, Transition Metal Catalysis)

The synthesis of the chromen-4-one scaffold, the core structure of 3-Amino-2-phenyl-4H-chromen-4-one, is often facilitated by catalytic systems that enhance reaction efficiency, yield, and selectivity. While direct catalytic routes to this compound are specific, the broader class of chromene derivatives utilizes a variety of catalysts, including Lewis acids and transition metals, often in multicomponent reactions. These methodologies provide insight into the catalytic principles applicable to the formation of this heterocyclic system.

Lewis Acid Catalysis: Lewis acids are employed to activate substrates and facilitate key bond-forming steps in chromene synthesis. For instance, a nano-kaoline/BF3/Fe3O4 system has been developed as a superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives. sharif.edu This reaction proceeds via a domino Knoevenagel-Michael-cyclization coupling of an aldehyde, malononitrile, and an enolizable compound. sharif.edu The Lewis acidic nature of the borane (B79455) trifluoride component is crucial for activating the aldehyde carbonyl group towards nucleophilic attack.

Transition Metal Catalysis: Transition metal catalysts offer powerful and versatile methods for constructing and functionalizing the chromene ring. Palladium-catalyzed reactions, in particular, have been explored for carbonylation processes. The aminocarbonylation of 3-iodochromone using a Pd(OAc)2/phosphine catalyst system under atmospheric carbon monoxide pressure has been shown to produce chromone-3-carboxamides. acs.org This demonstrates a method for introducing a nitrogen-containing functional group at the C-3 position of the chromone (B188151) core, a key feature of the target molecule.

Another innovative approach involves a multifunctional nanomagnetic catalyst, (γ-Fe2O3-Im-Py)2WO4, where tungstate (B81510) anions are immobilized on γ-Fe2O3 supported by imidazolium (B1220033) moieties. nih.gov This catalyst facilitates a multicomponent tandem oxidation process. It first catalyzes the oxidation of alcohols to aldehydes, which then undergo condensation with malononitrile and a phenolic component to form 2-amino-3-cyano-4H-chromenes. nih.gov The process highlights the synergy of different catalytic functions within a single system to build the chromene product from simple precursors. nih.gov

The following table summarizes various catalytic systems used in the synthesis of related chromene analogs.

Table 1: Catalytic Systems in the Synthesis of Chromene Analogs

| Catalyst System | Reaction Type | Precursors | Product Type | Ref |

|---|---|---|---|---|

| nano-kaoline/BF3/Fe3O4 | Domino Knoevenagel-Michael-cyclization | Aldehyde, malononitrile, enolizable C-H activated compound | 2-amino-3-cyano-4H-pyran | sharif.edu |

| (γ-Fe2O3-Im-Py)2WO4 | Multicomponent tandem oxidation | Alcohol, malononitrile, β-dicarbonyl compounds/naphthols | 2-amino-3-cyano-4H-chromenes | nih.gov |

| Pd(OAc)2 / XantPhos | Aminocarbonylation | 3-iodochromone, secondary amines, CO | Chromone-3-carboxamides | acs.org |

| ZnO nanoparticles | Multicomponent reaction | Aldehyde, malononitrile, dimedone | 2-amino-4H-chromene | arabjchem.org |

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound, a derivative of flavone (B191248), relies on strategic precursor selection and the controlled transformation of key intermediates. The construction of the flavone core typically involves the formation of a C6-C3-C6 skeleton, which then undergoes cyclization.

A common and established route to the closely related 3-hydroxy-2-phenyl-4H-chromen-4-ones (flavonols) begins with the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with a substituted benzaldehyde. researchgate.net This reaction forms a 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, commonly known as a 2'-hydroxychalcone. researchgate.net This chalcone is a crucial precursor that undergoes oxidative cyclization, for instance, through the Algar-Flynn-Oyamada (AFO) reaction using alkaline hydrogen peroxide, to yield the flavonol. The subsequent conversion of the 3-hydroxy group to a 3-amino group would then be required to afford the final target compound.

In multicomponent strategies for analogous 2-amino-4H-chromenes, the reaction often proceeds through a distinct set of intermediates. The reaction between a salicylaldehyde and malononitrile, often catalyzed by a base or Lewis acid, first leads to a Knoevenagel condensation product. researchgate.net This is followed by an intramolecular Pinner-type reaction, where the phenolic hydroxyl group attacks the nitrile, forming a highly reactive 2-iminochromene intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack. For example, in a one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes, the iminochromene intermediate undergoes a Friedel-Crafts reaction with indole. researchgate.net

Another pathway involves the reaction of substituted salicylaldehydes, malononitrile, and dialkylphosphites, catalyzed by dibutylamine. nih.gov This one-pot synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates proceeds through a combination of Knoevenagel, Pinner, and phospha-Michael reactions, highlighting the complex yet efficient transformations possible in a single reaction vessel. nih.gov

The synthesis of this compound itself is noted to involve the reaction of salicylaldehyde with benzaldehyde and an amino source, suggesting a pathway where the core structure is assembled from these fundamental precursors. ontosight.ai

The following table outlines key precursors and their transformations in the synthesis of the chromen-4-one core and its analogs.

Table 2: Precursor Chemistry and Intermediate Transformations

| Precursor(s) | Key Intermediate(s) | Transformation/Reaction | Product Class | Ref |

|---|---|---|---|---|

| 2-hydroxyacetophenone, Benzaldehyde | 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone) | Claisen-Schmidt condensation, then oxidative cyclization (e.g., AFO reaction) | 3-Hydroxy-2-phenyl-4H-chromen-4-one (Flavonol) | researchgate.net |

| Salicylaldehyde, Malononitrile | 2-Iminochromene | Knoevenagel condensation, Pinner reaction | 2-Amino-4H-chromenes (after nucleophilic addition) | researchgate.net |

| Salicylaldehyde, Indole, 2-bromoprop-2-ene-1-sulfonyl fluoride | Not specified | One-pot, three-component cascade reaction | Sulfonyl fluoride substituted 4H-chromenes | acs.org |

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Phenyl 4h Chromen 4 One

Reactivity of the Amino Functional Group within the Chromen-4-one Core

The primary aromatic amino group at the C3 position is a key handle for the chemical derivatization of 3-amino-2-phenyl-4H-chromen-4-one. Its reactivity is characteristic of a primary arylamine, exhibiting both nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a base. In acidic conditions, the amino group can be protonated, a phenomenon that has been shown to influence the molecule's fluorescence properties. nih.gov This basicity allows for the formation of salts, such as aminoflavone hydrochlorides. nih.gov The nucleophilicity of the amino group is demonstrated by its ability to act as a ligand in coordination complexes. For instance, it reacts with platinum compounds to form complexes like trans-bis-(3-aminoflavone)dichloridoplatinum(II), where the aminoflavone molecule coordinates to the platinum center. nih.govnih.gov

One of the most significant reactions of the 3-amino group is its conversion into a diazonium salt. Through diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures), the primary amine is transformed into a highly versatile diazonium group (-N₂⁺). organic-chemistry.orgbyjus.comnumberanalytics.com This intermediate is often unstable but can be immediately used in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide variety of substituents onto the C3 position, including halides, hydroxyl groups, and cyano groups. organic-chemistry.org

Table 1: Representative Reactions of the Amino Functional Group

| Reaction Type | Reagents | Product Description | Reference(s) |

|---|---|---|---|

| Coordination | Platinum(II) precursors | Forms a metal complex with the amino group acting as a ligand. | nih.gov |

| Protonation (Salt Formation) | Strong acids (e.g., HCl) | Protonates the amino group, forming an ammonium (B1175870) salt. | nih.gov |

| Diazotization | NaNO₂, strong acid (e.g., HCl, H₂SO₄), 0-5°C | Converts the amino group into a diazonium salt (Ar-N₂⁺), a versatile intermediate. | organic-chemistry.orgbyjus.com |

| Substitution via Diazonium Salt | CuX (X=Cl, Br, CN), H₂O, HBF₄ | Replaces the diazonium group with various nucleophiles like halides, hydroxyl, or cyano groups. | organic-chemistry.org |

Modifications at the Chromen-4-one Core

The chromen-4-one scaffold itself offers several avenues for chemical modification, allowing for changes to its electronic properties and steric profile.

One notable modification is the alteration of the C4-carbonyl group. The oxygen atom of the ketone can be exchanged for a sulfur atom through a process called thioation, typically using reagents like Lawesson's reagent. This conversion of a chromen-4-one to a chromene-4-thione significantly alters the polarity and hydrogen-bonding capability of this position. numberanalytics.com

The heterocyclic pyran ring can also be modified. For example, the hydrolysis of an ester function at the C2 position can yield a carboxylic acid, providing a new site for derivatization, such as amide formation. numberanalytics.com Furthermore, the benzo portion of the chromen-4-one core can bear various substituents. Syntheses often start with substituted 2-hydroxyacetophenones, allowing for the introduction of groups like halogens at positions such as C6. nih.govnumberanalytics.com More complex modifications include the construction of new rings fused to the chromene framework. Strategies have been developed to build pyrrole (B145914) rings fused at the C3 and C4 positions, leading to complex tetracyclic systems. sciepub.com

Table 2: Examples of Modifications at the Chromen-4-one Core

| Modification Type | Position(s) | Description of Reaction | Reference(s) |

|---|---|---|---|

| Thioation | C4 | Replacement of the carbonyl oxygen with sulfur using Lawesson's reagent. | numberanalytics.com |

| Substitution | C6, C8 | Introduction of functional groups such as halogens, often by starting with a substituted precursor. | numberanalytics.com |

| Ring Annulation | C3, C4 | Cyclization strategies to form new fused heterocyclic rings, such as a pyrrole ring. | sciepub.com |

| Functional Group Interconversion | C2 | Hydrolysis of an ester at the C2 position to a carboxylic acid. | numberanalytics.com |

Phenyl Ring Functionalization and Substitution Patterns

The phenyl ring attached at the C2 position is a prime target for introducing substituents to modulate the molecule's properties. The synthetic strategies to achieve this generally involve starting with a substituted benzaldehyde (B42025) or benzoyl chloride during the initial synthesis of the flavone (B191248) skeleton. nih.govnih.gov

A variety of functional groups can be incorporated onto this phenyl ring. For example, derivatives bearing a methylsulfonyl (p-MeSO₂) group have been synthesized by starting with 4-(methylthio)benzaldehyde (B43086), which is later oxidized to the sulfone. nih.gov This group is specifically designed to interact with biological targets. Similarly, other substituted benzaldehydes can be used to introduce halogens (fluoro, chloro, bromo), nitro groups, or methoxy (B1213986) groups at various positions (ortho, meta, para) of the phenyl ring. nih.govmdpi.com These substitutions are crucial in structure-activity relationship (SAR) studies to fine-tune biological activity. mdpi.com

Table 3: Examples of C2-Phenyl Ring Substituted Derivatives

| Substituent | Position on Phenyl Ring | Synthetic Precursor Example | Reference(s) |

|---|---|---|---|

| Methylsulfonyl (MeSO₂) | para | 4-(Methylthio)benzaldehyde | nih.gov |

| Fluoro (F) | para | 4-Fluorobenzaldehyde | nih.gov |

| Chloro (Cl) | para | 4-Chlorobenzaldehyde | nih.gov |

| Bromo (Br) | para | 4-Bromobenzaldehyde | nih.gov |

| **Nitro (NO₂) ** | para | 4-Nitrobenzaldehyde | nih.gov |

| Methoxy (MeO) | para | 4-Methoxybenzaldehyde | nih.gov |

Multi-Component Reactions for Structural Diversification of Chromen-4-ones

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. sciepub.com This approach is a cornerstone for creating molecular diversity.

In the context of chromen-4-ones, MCRs are predominantly used for the de novo synthesis of the core scaffold itself, rather than for the derivatization of a pre-existing chromen-4-one. bldpharm.com The most common MCR for synthesizing related 2-amino-4H-chromene derivatives is a three-component reaction involving an aldehyde, malononitrile (B47326), and a phenolic component (such as resorcinol (B1680541), α-naphthol, or 4-hydroxycoumarin). nih.govnih.govwikipedia.org By varying these three components, a vast library of structurally diverse chromenes can be generated efficiently. libretexts.orgnih.gov

While less common, the use of this compound as a building block in an MCR is a viable strategy for further diversification. Given that it is a primary aromatic amine, it could readily participate as the amine component in well-established MCRs like the Ugi four-component reaction. sciepub.com An Ugi reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce an α-bis-amide derivative. Using this compound in such a reaction would attach a complex peptide-like side chain at the C3-position, dramatically increasing molecular complexity in a single step.

Table 4: Multi-Component Reaction Strategies for Chromene Diversification

| MCR Type | Components | Role in Diversification | Reference(s) |

|---|---|---|---|

| Three-Component Synthesis of Chromene Core | Aldehyde, Malononitrile, Phenol (B47542) derivative | Primary strategy to build diverse chromene libraries by varying the starting materials. | nih.govbldpharm.comwikipedia.org |

| Ugi Four-Component Reaction (Proposed) | This compound (as amine) , Aldehyde, Carboxylic Acid, Isocyanide | A potential strategy to append complex α-bis-amide side chains to the C3-amino group. | sciepub.com |

Click Chemistry Applications in Chromen-4-one Derivatization (e.g., SuFEx)

Click chemistry refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. One of the most powerful next-generation click reactions applicable to this compound is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). epa.gov

The SuFEx process leverages the reactivity of the S(VI)-F bond. The primary amino group of this compound is an ideal nucleophile for SuFEx reactions. libretexts.org It can react with hubs like thionyl tetrafluoride (SOF₄) or sulfuryl fluoride (SO₂F₂). The reaction with SOF₄ is particularly noteworthy for creating three-dimensional complexity from a flat starting material. The primary amine attacks the SOF₄ hub, anchoring it to the chromene via a stable iminosulfur(VI) link. libretexts.org This creates a new R-N=(O=)S(F)₂ moiety, where R is the chromene scaffold.

The resulting iminosulfur oxydifluoride product is not an endpoint. It contains two reactive S-F bonds, which can be sequentially and selectively reacted with other nucleophiles (e.g., phenols, other amines) in subsequent SuFEx reactions. libretexts.org This "hub-and-plugin" approach allows for the modular and reliable construction of highly complex, multidimensional molecules launched from the C3-amino position of the original chromene. This strategy is exceptionally valuable for building libraries of compounds for drug discovery and materials science. epa.gov

Table 5: SuFEx Click Chemistry for Derivatization

| SuFEx Hub | Reaction with 3-Amino Group | Subsequent Derivatization | Key Feature | Reference(s) |

|---|---|---|---|---|

| Thionyl Tetrafluoride (SOF₄) | Forms a stable R-N=(O=)S(F)₂ linkage at the C3 position. | The two remaining S-F bonds can be sequentially reacted with other nucleophiles. | Creates a 3D tetrahedral hub from a 2D amine for multidimensional molecule assembly. | libretexts.org |

| Sulfonyl Fluorides (R'-SO₂F) | Can be used to connect the chromene to other molecules containing a reactive sulfonyl fluoride group. | N/A | Forms a stable sulfonamide linkage. |

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 3 Amino 2 Phenyl 4h Chromen 4 One Derivatives

Positional and Substituent Effects on Molecular Interactions of Chromen-4-ones

The biological activity of 3-amino-2-phenyl-4H-chromen-4-one derivatives is highly sensitive to the nature and position of substituents on both the chromen-4-one nucleus (Rings A and C) and the 2-phenyl group (Ring B).

The substitution pattern on the 2-phenyl ring (Ring B) is a critical determinant of activity. Studies on 3-aminoflavones have revealed that substituents at the 3' and 4' positions are particularly significant for cytotoxic activity against leukemia cells. For instance, the introduction of an amino group at the 3'-position combined with a methoxy (B1213986) group at the 4'-position can double the antiproliferative potency compared to derivatives with only the 4'-methoxy substituent. mdpi.com In contrast, for selective COX-2 inhibition, a methylsulfonyl (p-MeSO₂) group at the para-position (4'-position) of the 2-phenyl ring was found to be optimal, fitting well into the secondary pocket of the enzyme. nih.gov Research on related flavanones has also underscored the importance of ortho-electron-withdrawing groups on the 2-phenyl ring for enhancing cytotoxicity. researchgate.net

Modifications to the chromen-4-one core itself also profoundly impact molecular interactions. The 3-position, occupied by the key amino group in the parent compound, is a hot spot for derivatization. Replacing the 3-amino group with a 3-hydroxy group (to form a flavonol) and subsequently converting it into esters or ethers significantly alters the biological profile. In studies against Trypanosoma brucei, 3-pivaloyl esters showed potent activity, whereas 3-ether derivatives were inactive, highlighting the sensitivity of this position to modification. nih.gov Furthermore, the introduction of substituents on the A-ring of the chromen-4-one scaffold can modulate activity. For example, adding a hydroxyl group at the 6-position of 4'-aminoflavone was found to be highly potent in inhibiting protein tyrosine kinase. mdpi.com

| Scaffold Position | Substituent | Effect on Biological Activity | Reference |

| 2-Phenyl Ring (B-Ring) | |||

| 4'-position | -SO₂CH₃ | Potent and selective COX-2 inhibition | nih.gov |

| 3'-NH₂ and 4'-OCH₃ | Synergistic increase in anticancer potency | mdpi.com | |

| 2'-position | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Increased cytotoxicity in flavanones | researchgate.net |

| Chromen-4-one Core | |||

| 3-position | Pivaloyl ester (-OCOC(CH₃)₃) | Potent anti-trypanosomal activity | nih.gov |

| 3-position | Ether (-OR) | Inactivity against T. brucei | nih.gov |

| 6-position | Hydroxyl (-OH) | Potent protein tyrosine kinase inhibition | mdpi.com |

Impact of Aromatic and Heteroaromatic Moieties on Biological Profiles

Replacing the 2-phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical and biological properties. This approach has been successfully applied to the this compound scaffold and its analogs.

The introduction of a 1,3-benzodioxole (B145889) moiety (a heterocyclic system) at the 2-position of the chromen-4-one core has yielded compounds with significant activity against trypanosomatid parasites. nih.govresearchgate.net This particular moiety is a well-known pharmacophore found in numerous bioactive natural products and synthetic compounds. nih.gov Its favorable properties can confer improved pharmacokinetic profiles compared to the classical phenyl ring. researchgate.net

Further diversification involves replacing the phenyl B-ring with five-membered heteroaromatic rings. For instance, flavonol analogs where the phenyl ring is substituted with a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl system have been synthesized and screened for antimicrobial activity. nih.gov In other studies on related 2-amino-4H-chromenes, the aryl group at the 4-position has been varied to include different aromatic and heteroaromatic rings, leading to potent dual anticancer and antifungal agents. nih.gov The principle that heteroaromatic rings can significantly enhance potency is also seen in other classes of compounds; for example, replacing a furan (B31954) with a pyridine (B92270) ring in certain rhodanine (B49660) derivatives led to a marked increase in anticancer effects. f1000research.com These findings suggest that the electronic properties and hydrogen bonding capabilities of heteroatoms play a crucial role in the interaction with biological targets.

| Ring B Moiety | Biological Activity Investigated | Key Finding | Reference(s) |

| Phenyl | Various (Anticancer, Anti-inflammatory) | Parent scaffold for comparison | mdpi.comnih.gov |

| 1,3-Benzodioxole | Anti-trypanosomal | Confers potent activity and favorable pharmacokinetics | nih.govresearchgate.net |

| Thiophen-2-yl-pyrazole | Antimicrobial | Demonstrates the feasibility of complex heteroaromatic substitution | nih.gov |

| Pyridine | Anticancer (in related scaffolds) | Pyridine-containing analogs showed higher potency than furan-containing ones | f1000research.com |

Conformational Analysis and its Influence on Chromen-4-one SAR

Different biological targets may require different optimal conformations for binding. A highly twisted conformation, forced by bulky ortho-substituents, might be ideal for one target but detrimental for another that requires a more planar ligand. This concept, known as conformational proofreading, suggests that the energetic cost of adopting the "correct" binding conformation can contribute to binding specificity. nih.govmdpi.com Therefore, understanding the preferred conformations and the energy barriers to rotation is crucial for rational drug design. While extensive conformational analyses directly linking a series of 3-aminoflavone analogs to their specific activities are not widely published, the principles are well-established. Computational methods and structural data, such as X-ray crystallography, are used to analyze these conformational preferences and help explain observed SAR trends. nih.govresearchgate.net

Development of SAR Models for this compound Analogs

To quantitatively describe the relationship between chemical structure and biological activity, researchers develop SAR models. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational tool used to derive predictive models for classes of compounds like flavones. nih.govnih.gov

In a typical 3D-QSAR study, a series of structurally related compounds with known biological activities (e.g., IC₅₀ values) are spatially aligned. Then, using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are calculated and correlated with their activities. analchemres.org This process generates a mathematical model that not only predicts the activity of new, unsynthesized analogs but also produces visual contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. nih.gov

For example, a 3D-QSAR model developed for flavone (B191248) analogs as tankyrase inhibitors showed acceptable predictive power with standard statistical parameters (r² = 0.89, q² = 0.67). nih.govresearchgate.net Such models can illustrate key descriptors firmly related to the anticancer activity. The contour maps might indicate that a bulky, sterically favored group is preferred in one region, while an electropositive group is beneficial in another. These models serve as a high-throughput screening method to prioritize the synthesis of the most promising candidates from large virtual libraries, saving time and resources. nih.gov The ultimate goal is to create a robust, predictive tool that can guide the rational design of novel this compound derivatives with enhanced biological profiles.

| SAR Model Component | Description | Role in Drug Design |

| Dataset | A series of analogs with measured biological activity (e.g., IC₅₀). | Forms the basis for training and validating the model. |

| Molecular Alignment | Superimposing all molecules in the dataset based on a common scaffold. | Ensures that structural variations are compared consistently. |

| Field Calculation (CoMFA/CoMSIA) | Calculation of steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields around each molecule. | Quantifies the physicochemical properties that influence binding. |

| Statistical Analysis (PLS) | Partial Least Squares regression correlates the calculated fields with biological activity. | Generates the predictive mathematical equation (the QSAR model). |

| Contour Maps | 3D graphical representations of the QSAR model, showing favorable and unfavorable regions for each property. | Provides a visual guide for chemists to decide where to add or modify substituents to improve activity. |

| Model Validation | Testing the model's predictive power using an external set of compounds or cross-validation (e.g., q²). | Ensures the model is robust and not just a result of chance correlation. |

Theoretical and Computational Chemistry of 3 Amino 2 Phenyl 4h Chromen 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Amino-2-phenyl-4H-chromen-4-one. These methods provide a detailed picture of the molecule's electronic structure and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. DFT studies on this compound have been conducted to understand its geometry and electronic properties. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation and then analyzing the electron distribution. The results from these studies provide a foundation for understanding the molecule's reactivity and potential interactions with biological targets.

Molecular Orbital Analysis (HOMO-LUMO, NBO, Electron Density)

Molecular orbital analysis provides crucial information about the reactivity and stability of this compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more likely to be chemically reactive. nih.gov For derivatives of this compound, the HOMO-LUMO energy gap has been calculated to understand their charge transfer characteristics. nih.govchalcogen.ro

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the delocalization of electron density and the stability arising from hyperconjugative interactions within the molecule. dergipark.org.tr This analysis can reveal the nature of bonding and the extent of electron sharing between different parts of the this compound structure. dergipark.org.tr

Electron Density and Molecular Electrostatic Potential (MEP): The electron density distribution and the molecular electrostatic potential (MEP) map are crucial for predicting reactive sites. researchgate.net The MEP map visually represents the electrostatic potential on the molecule's surface, with different colors indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is vital for understanding how the molecule might interact with other molecules, including biological macromolecules. researchgate.net

Spectroscopic Property Prediction (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are employed to predict the vibrational frequencies of this compound. These theoretical calculations of the infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the amino (-NH2) and carbonyl (C=O) groups can be calculated and analyzed. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in identifying potential biological targets for this compound and understanding the nature of their interactions.

Identification of Putative Biological Targets and Binding Modes (e.g., AChE, COX-2, ALK5)

Molecular docking studies have been used to explore the interaction of this compound and its derivatives with various biological targets, suggesting its potential as an inhibitor for several enzymes.

Acetylcholinesterase (AChE): Docking studies on AChE, an enzyme critical in the nervous system, help in understanding the potential of compounds to act as inhibitors, which is relevant for conditions like Alzheimer's disease. researchgate.net

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain. nih.gov Docking studies of flavonoid derivatives into the active site of COX-2 have been performed to predict their anti-inflammatory potential. nih.govphyschemres.orgjaper.indergipark.org.tr These studies often reveal that specific substitutions on the chromene ring can enhance binding affinity and selectivity for COX-2 over the related COX-1 enzyme. nih.gov

Activin-like kinase 5 (ALK5): ALK5 is a receptor kinase involved in cellular signaling pathways related to cancer and fibrosis. nih.gov Molecular docking can be used to predict how this compound might bind to the kinase domain of ALK5, suggesting its potential as an anticancer or antifibrotic agent. nih.gov

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by various non-covalent interactions. Docking studies provide detailed profiles of these interactions.

Hydrogen Bonding: The amino group and the carbonyl oxygen of this compound are potential sites for forming hydrogen bonds with amino acid residues in the active site of a protein. For example, in COX-2, key residues like Arginine (Arg) and Serine (Ser) are often involved in hydrogen bonding with inhibitors. nih.gov

Table of Putative Biological Targets and Key Interacting Residues for Flavonoid Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| COX-2 | Arg513, Val523, His90, Ser530 | Hydrogen Bonding, Hydrophobic |

| COX-2 | Tyr385, Ser530 | Hydrogen Bonding |

| COX-2 | Arg120, Tyr355, Tyr385, Trp387, Val349, Leu352, Leu117, Tyr348 | Hydrogen Bonding, Hydrophobic |

In Silico Molecular Design and Physicochemical Property Prediction

In modern drug discovery, in silico methods are indispensable for the rational design and evaluation of potential therapeutic agents. These computational approaches allow for the prediction of molecular properties and the simulation of interactions between a ligand and its biological target, thereby accelerating the identification and refinement of lead compounds. For this compound, a scaffold of significant medicinal interest, theoretical and computational chemistry provides crucial insights into its drug-like potential and guides strategies for its optimization.

Prediction of Physicochemical Descriptors Relevant to Biological Activity

The biological activity of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile, is intrinsically linked to its physicochemical properties. units.it Computational tools can predict these properties based on the molecular structure, offering a preliminary assessment of a compound's viability as a drug candidate. For this compound, key descriptors have been calculated to evaluate its potential for oral bioavailability, a critical factor for many pharmaceuticals.

One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. drugbank.compatsnap.com This rule posits that orally active drugs generally possess:

A molecular weight (MW) of less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (Log P) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors (HBD). drugbank.com

No more than 10 hydrogen bond acceptors (HBA). drugbank.com

Compounds that comply with these criteria are more likely to exhibit good absorption and permeation. patsnap.com The calculated physicochemical properties for this compound, based on computational models, are summarized below. nih.gov

Table 1: Predicted Physicochemical Properties of this compound. nih.gov

An analysis of these data reveals that this compound adheres to Lipinski's Rule of Five with zero violations. Its molecular weight is well under the 500 Dalton limit, its Log P value indicates suitable lipophilicity, and its hydrogen bond donor and acceptor counts are within the prescribed ranges. Furthermore, its Polar Surface Area (PSA) is below the generally accepted threshold of 140 Ų, suggesting good potential for cell membrane permeability. ni.ac.rs These favorable in silico predictions mark this compound as a promising starting point for drug development.

Virtual Screening and Lead Optimization Strategies

Following the identification of a promising scaffold like this compound, virtual screening and lead optimization are employed to refine its structure for enhanced potency, selectivity, and ADME properties. biobide.com

Virtual Screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For chromene derivatives, this process often involves molecular docking simulations. In these simulations, the 3D structure of the chromene molecule is computationally "docked" into the binding site of a target protein. A scoring function then estimates the binding affinity, allowing researchers to prioritize which derivatives to synthesize and test experimentally. This approach has been successfully applied to various 2-amino-4H-chromene derivatives to identify potential anticancer and antifungal agents. nih.gov

Lead Optimization is the process of taking a "lead" compound—one that shows activity in an initial screen—and systematically modifying its chemical structure to improve its drug-like properties. biobide.comyoutube.com The goal is to maximize therapeutic effects while minimizing toxicity. For the this compound scaffold, optimization strategies often focus on:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues where specific parts of the molecule are altered to understand which functional groups are essential for biological activity. youtube.com For instance, different substituents could be placed on the phenyl ring at the 2-position to explore their effect on binding affinity and selectivity.

Improving Pharmacokinetic Properties: Modifications are made to enhance the ADME profile. For example, altering lipophilicity can affect absorption and distribution, while blocking sites of metabolic attack can increase the compound's half-life in the body. criver.com

Reducing Off-Target Effects: The compound is refined to be more selective for its intended biological target, thereby reducing the likelihood of unwanted side effects. criver.com

Computational tools are integral to this process. By predicting how structural changes will affect physicochemical properties and binding interactions, in silico models help guide the synthetic chemistry efforts, making the lead optimization process more efficient and targeted. mdpi.com

Mentioned Compounds

Future Research Directions and Translational Potential

Identification of Novel Molecular Targets for 3-Amino-2-phenyl-4H-chromen-4-one Derivatives

The therapeutic efficacy of this compound and its derivatives is intrinsically linked to their interaction with specific molecular targets within the body. While initial studies have highlighted their potential as anticancer and anti-inflammatory agents, a deeper understanding of their mechanism of action at the molecular level is crucial for further development. ontosight.ai The identification of novel molecular targets is a primary focus of ongoing research, aiming to uncover the full spectrum of their pharmacological effects.

Derivatives of the broader 4H-chromene class have been shown to inhibit a range of enzymes involved in critical cellular processes. These include enzymes implicated in tumor growth such as topoisomerases I and II, tubulin, caspases, and various kinases. nih.gov For instance, certain 2-amino-3-cyano-4H-chromenes have demonstrated the ability to inhibit topoisomerase IB and CYP51, enzymes crucial for the growth of cancer and fungal cells, respectively. nih.gov

Future research will likely employ advanced techniques such as affinity chromatography, proteomics, and genetic screening to systematically identify the direct binding partners of this compound derivatives. By elucidating these interactions, researchers can gain valuable insights into the specific signaling pathways modulated by these compounds, paving the way for more targeted and effective therapeutic strategies. This knowledge will also be instrumental in designing new derivatives with enhanced selectivity and potency for desired molecular targets, while minimizing off-target effects.

Advanced Derivatization for Enhanced Biological Activity Profiles

The core structure of this compound provides a versatile scaffold for chemical modification, offering the potential to significantly enhance its biological activity. Advanced derivatization strategies are being explored to improve potency, selectivity, and pharmacokinetic properties. These strategies involve the targeted addition or modification of functional groups at various positions on the chromene ring system.

The synthesis of novel derivatives often involves multi-component reactions, allowing for the efficient creation of a diverse library of compounds. frontiersin.org For example, the anti-inflammatory activity of 2-phenyl-4H-chromen-4-one derivatives has been successfully enhanced through targeted synthesis. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents influence biological activity. acs.org For instance, research on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives revealed that the nature and size of the substituent at the C-3 position of the chromene scaffold are important for COX-2 inhibitory activity. researchgate.netnih.gov

Future efforts in this area will focus on creating derivatives with optimized pharmacological profiles. This includes modifications to improve solubility, metabolic stability, and bioavailability, which are critical factors for translating a promising compound into an effective drug. The use of various derivatization reagents and synthetic methodologies will continue to be a key aspect of this research. mdpi.com

Table 1: Examples of Derivatization of the 4H-Chromen-4-one Scaffold and Their Biological Effects

| Base Scaffold | Derivative/Modification | Observed Biological Effect |

| 2-phenyl-4H-chromen-4-one | Introduction of a methylsulfonyl group at the para position of the C-4 phenyl ring. | Selective COX-2 inhibition. researchgate.netnih.gov |

| 2-phenyl-4H-chromen-4-one | Various substitutions on the core structure. | Enhanced anti-inflammatory activity. nih.gov |

| 4-Aryl-4H-chromene | N-Alkyl substituted pyrrole (B145914) fused at the 7,8-positions. | Potent apoptosis inducers. acs.org |

| 2-amino-4H-benzo[h]chromene | Various substitutions at the 3- and 4-positions. | Antitumor activity. researchgate.net |

Integration of Synthetic and Computational Approaches for Rational Design

The convergence of synthetic chemistry and computational modeling has revolutionized the process of drug discovery, enabling a more rational and targeted approach to the design of new therapeutic agents. taylorandfrancis.com This integrated strategy is being increasingly applied to the development of this compound derivatives with improved biological profiles.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow researchers to predict how modifications to the chemical structure of this compound will affect its binding to specific molecular targets. plos.org This in silico analysis helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources. For example, molecular docking studies have been used to understand the interaction of 2-amino-3-cyano-4H-chromenes with the active sites of enzymes like topoisomerase IB and CYP51. nih.gov

The insights gained from computational modeling guide the synthetic efforts, allowing for the creation of novel derivatives with enhanced potency and selectivity. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological evaluation facilitates the rapid optimization of lead compounds. The rational design process typically involves identifying a target enzyme, understanding its structure and mechanism, and then designing molecules that are predicted to interact with it in a specific and favorable manner. taylorandfrancis.com

Development of Advanced Probes for Cellular Pathway Elucidation

To fully understand the therapeutic potential of this compound and its derivatives, it is essential to elucidate the cellular pathways they modulate. The development of advanced chemical probes based on this scaffold is a key strategy for achieving this goal. nih.gov These probes are designed to be detectable within a cellular environment, allowing researchers to visualize and track the compound's interactions with its molecular targets in real-time.

These chemical probes can be created by attaching a reporter molecule, such as a fluorescent tag, to the this compound structure. mdpi.com For instance, 3-hydroxychromones have been investigated as potential fluorescent probes due to the relationship between their structural motifs and fluorescent properties. researchgate.net The development of such probes enables a variety of applications, including high-content screening and cellular imaging, which can provide valuable information about the compound's mechanism of action and its effects on cellular signaling networks. nih.gov

The use of these probes can help to identify the specific cellular compartments where the compound accumulates, the proteins it interacts with, and the downstream signaling events that are triggered. This detailed understanding of the compound's behavior at the cellular level is crucial for validating its therapeutic targets and for identifying potential off-target effects. rsc.orgchemicalprobes.org Ultimately, the development of advanced probes will accelerate the translation of this compound derivatives from promising lead compounds to clinically effective drugs.

Q & A

Q. What are the common synthetic routes for 3-Amino-2-phenyl-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted chalcones or condensation of aminophenols with ketones. For example, hydroxylated precursors undergo aminomethylation with amino alcohols in the presence of formaldehyde, yielding chromenone derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios of reagents (e.g., K₂CO₃ as a base) to improve yield and purity . IR spectroscopy and HPLC are critical for monitoring reaction progress.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) are essential . Key metrics include bond lengths (e.g., C–C = 1.365–1.479 Å) and angles (e.g., C3–C4–C5 = 119.8°), with hydrogen-bonding interactions (e.g., N–H···O, D···A = 2.727–2.745 Å) analyzed to confirm supramolecular packing .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 6.5–8.5 ppm, amino groups at δ 2.5–3.5 ppm) .

- FT-IR : Identify functional groups (e.g., C=O stretch ~1650 cm⁻¹, N–H bend ~3400 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in the chromenone core (λmax ~250–300 nm) .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Intermolecular interactions (e.g., N2–H2A···N1 and N2–H2B···O2) stabilize the lattice, as shown in SC-XRD data. These interactions reduce solubility in nonpolar solvents but enhance thermal stability (decomposition >200°C). Symmetry operations (e.g., x+1, y, z) reveal extended networks, which can be disrupted via co-crystallization with hydrophilic agents .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Discrepancies in anti-inflammatory vs. pro-oxidant effects may arise from assay conditions (e.g., cell type, concentration). For example, chromenones exhibit dose-dependent duality: antioxidant at low concentrations (IC₅₀ ~10 µM) but pro-oxidant at higher doses (>50 µM). Comparative studies using standardized assays (e.g., DPPH scavenging vs. ROS generation) are recommended .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like COX-2 or kinases. Key residues (e.g., Ser530 in COX-2) form hydrogen bonds with the amino and carbonyl groups. Pharmacophore mapping identifies essential features: planar chromenone core, hydrophobic phenyl ring, and H-bond donors/acceptors .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Derivatization : Introduce polar groups (e.g., –OH, –COOH) at position 7 to enhance water solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

- Prodrug design : Mask the amino group as an acetylated derivative to improve membrane permeability .

Q. How do halogen substitutions (e.g., F, Cl) at specific positions alter photophysical properties?

Fluorine at position 6 (e.g., 6-fluoro derivatives) increases fluorescence quantum yield (Φ = 0.45 vs. 0.32 for non-fluorinated analogs) due to reduced non-radiative decay. Chlorine at position 3 enhances intersystem crossing, making it suitable for photodynamic therapy .

Methodological Challenges

Q. What are common pitfalls in crystallographic refinement of this compound, and how are they addressed?

Q. How can contradictory SAR (Structure-Activity Relationship) data be reconciled across studies?

Standardize assay protocols (e.g., fixed incubation time, controlled pH) and validate with positive controls (e.g., quercetin for antioxidant assays). Meta-analysis of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) identifies outliers due to synthetic impurities or assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.